2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide
Description
This compound is a pyrazolo[3,4-d]pyrimidine derivative fused with a dihydrobenzo[1,4]dioxin acetamide moiety. Its structure features a 4-chlorophenyl group at position 1 of the pyrazolo-pyrimidine core and a 2,3-dihydrobenzo[1,4]dioxin-6-yl substituent on the acetamide nitrogen. Such modifications are designed to enhance binding affinity and metabolic stability, particularly in kinase-targeted therapies .
Properties
IUPAC Name |
2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN5O4/c22-13-1-4-15(5-2-13)27-20-16(10-24-27)21(29)26(12-23-20)11-19(28)25-14-3-6-17-18(9-14)31-8-7-30-17/h1-6,9-10,12H,7-8,11H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKFJGMDDRRQPBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CN3C=NC4=C(C3=O)C=NN4C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide is a novel pyrazolo[3,4-d]pyrimidine derivative that has garnered attention for its potential therapeutic applications, particularly in oncology. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C21H18ClN5O4
- Molecular Weight : 439.8 g/mol
- CAS Number : 852440-98-3
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit diverse biological activities primarily through:
- Inhibition of Cyclin-Dependent Kinases (CDK) : This leads to cell cycle arrest and apoptosis in cancer cells.
- Inhibition of Epidermal Growth Factor Receptor (EGFR) : This pathway is crucial in various cancers and targeting it can inhibit tumor growth.
- Antiproliferative Effects : Studies have shown that pyrazolo[3,4-d]pyrimidine derivatives can significantly reduce cell proliferation in various cancer cell lines.
Anticancer Activity
A study evaluating the anticancer efficacy of several pyrazolo[3,4-d]pyrimidine derivatives demonstrated that the compound exhibited potent antiproliferative activity against the NCI 60 human tumor cell line panel. Specifically:
- Cell Lines Tested : MDA-MB-468 (breast cancer), T47D (breast cancer), and MCF-10A (normal breast cells).
- Results : The compound induced significant apoptosis and cell cycle arrest at the S phase in MDA-MB-468 cells, increasing apoptosis markers such as caspase-3 levels by 7.32-fold compared to controls .
Case Studies
-
Study on Apoptosis Induction :
- Researchers synthesized a series of pyrazolo[3,4-d]pyrimidine derivatives and tested their effects on MDA-MB-468 cells.
- The compound led to an 18.98-fold increase in total apoptosis compared to untreated controls.
- Mechanistic studies revealed that the compound's ability to inhibit CDKs was a primary factor in its anticancer activity.
-
In Vivo Studies :
- Preliminary animal studies indicated that administration of this compound resulted in reduced tumor growth rates without significant toxicity observed in normal tissues.
- The compound demonstrated a favorable pharmacokinetic profile with good bioavailability.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C21H18ClN5O4 |
| Molecular Weight | 439.8 g/mol |
| CAS Number | 852440-98-3 |
| Antiproliferative Activity | Significant in MDA-MB-468 |
| Apoptosis Induction | 18.98-fold increase |
| Caspase-3 Level Increase | 7.32-fold |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
Table 1: Key Structural Differences Among Pyrazolo-Pyrimidine Derivatives
Key Observations :
- The target compound is distinguished by its dihydrobenzo[1,4]dioxin acetamide group , which may improve solubility compared to simpler aryl substituents (e.g., 4-chlorobenzyl in ) .
- Chromenone-containing analogs (Example 83, ) exhibit higher molecular weight (~571 Da) and altered pharmacokinetic profiles due to extended aromatic systems .
Insights :
- Chromenone derivatives (Example 83) demonstrate superior potency (IC50 < 10 nM) compared to simpler acetamide analogs, likely due to enhanced π-π stacking interactions with kinase ATP-binding pockets .
Pharmacokinetic and Toxicity Profiles
- Target Compound : Predicted CYP3A4 inhibition is low (based on dihydrodioxin’s electron-donating effects), whereas 4-chlorobenzyl analogs () show moderate CYP2D6 inhibition .
- Chromenone analogs () exhibit higher logP values (~3.5 vs. ~2.8 for the target compound), correlating with increased membrane permeability but poorer aqueous solubility .
Research Findings and Implications
- Structural-Activity Relationship (SAR): The 4-chlorophenyl group at position 1 is critical for kinase binding but contributes to off-target toxicity in some analogs (e.g., derivatives) . Substitution at the acetamide nitrogen (e.g., dihydrobenzo[1,4]dioxin vs. chromenone) significantly alters selectivity. Chromenone derivatives target PI3K/mTOR pathways, while simpler acetamides favor EGFR .
- Gene Expression Correlation: Per , structurally similar compounds (Tanimoto coefficient > 0.85) share similar gene expression profiles in only 20% of cases. This highlights the unpredictability of biological responses despite structural homology . For example, chromenone derivatives (Example 83) and the target compound may diverge in anti-inflammatory vs. antiproliferative effects despite shared pyrazolo-pyrimidine cores .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide?
- Methodological Answer : The compound is synthesized via nucleophilic substitution reactions involving pyrazolo[3,4-d]pyrimidinone intermediates and N-substituted α-chloroacetamides. Key steps include:
- Reacting 1-(4-chlorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one with 2-chloro-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide under reflux in polar aprotic solvents (e.g., DMF or DMSO) .
- Monitoring reaction progress via TLC or HPLC, with yields optimized by adjusting stoichiometry (1:1.2 molar ratio of core to acetamide derivative) and temperature (80–100°C) .
- Purification via column chromatography using silica gel and ethyl acetate/hexane gradients.
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Methodological Answer : Use a combination of:
- 1H/13C NMR : To confirm substituent positions and assess aromatic proton environments (e.g., dihydrobenzo[d]ioxan protons at δ 4.2–4.5 ppm) .
- HRMS : For precise molecular weight validation (e.g., [M+H]+ calculated for C23H18ClN5O4: 472.1022) .
- FT-IR : To identify carbonyl stretches (~1700 cm⁻¹ for pyrimidinone and acetamide groups) .
Q. How can reaction mechanisms for pyrazolo[3,4-d]pyrimidinone derivatization be elucidated?
- Methodological Answer :
- Perform kinetic studies under varying temperatures and solvent polarities to identify rate-determining steps (e.g., nucleophilic attack vs. leaving-group departure) .
- Use isotopic labeling (e.g., 15N or 13C) to track bond formation in intermediates .
- Validate via computational simulations (DFT) to model transition states and activation energies .
Advanced Research Questions
Q. How do substituent modifications (e.g., halogenation, aryl groups) on the pyrazolo[3,4-d]pyrimidinone core influence bioactivity?
- Methodological Answer :
- Synthesize derivatives with systematic substitutions (e.g., 4-fluorophenyl, 3-chlorophenyl) and compare their pharmacokinetic profiles .
- Use molecular docking to assess binding affinity to target enzymes (e.g., kinase inhibitors) and correlate with in vitro IC50 values .
- Analyze substituent electronic effects via Hammett plots or frontier molecular orbital (FMO) calculations .
Q. How can contradictory data in reaction yields or spectral assignments be resolved?
- Methodological Answer :
- Replicate experiments under strictly controlled conditions (humidity, inert atmosphere) to isolate variables .
- Employ 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in complex spectra .
- Cross-validate synthetic intermediates with single-crystal X-ray diffraction for unambiguous structural confirmation .
Q. What computational strategies enhance the design of derivatives with improved solubility or stability?
- Methodological Answer :
- Use quantum mechanical calculations (e.g., COSMO-RS) to predict solubility in aqueous/organic mixtures .
- Apply machine learning models trained on datasets of pyrazolo[3,4-d]pyrimidinone analogs to forecast degradation pathways .
- Optimize lipophilicity via logP calculations and fragment-based drug design (e.g., introducing polar groups on the dihydrobenzo[d]ioxan ring) .
Q. What crystallographic methods are critical for resolving polymorphism in this compound?
- Methodological Answer :
- Grow crystals via slow evaporation in mixed solvents (e.g., DCM/methanol) and collect X-ray diffraction data (Cu-Kα radiation, 298 K) .
- Analyze packing motifs (e.g., π-π stacking, hydrogen bonds) using Mercury software to identify stable polymorphs .
- Compare experimental powder XRD patterns with simulated data from single-crystal structures to detect polymorphic impurities .
Q. How can biological activity assays be designed to evaluate this compound’s potential as a kinase inhibitor?
- Methodological Answer :
- Perform in vitro kinase inhibition assays (e.g., ADP-Glo™) against target kinases (e.g., EGFR, VEGFR) at 1–100 μM concentrations .
- Use structure-activity relationship (SAR) studies to optimize substituents for selectivity (e.g., bulky groups to reduce off-target binding) .
- Validate cytotoxicity in cell lines (e.g., HEK293) and compare with positive controls (e.g., staurosporine) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
